(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid
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Overview
Description
(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like H2O2, NaBO3, and solvents such as water or methanol.
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts (e.g., Pd).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Aryl compounds without the boronic acid group.
Scientific Research Applications
(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with biomolecules through reversible covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Uniqueness
(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The methylthio group further adds to its distinct chemical properties, making it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C8H10BFO3S |
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Molecular Weight |
216.04 g/mol |
IUPAC Name |
(5-fluoro-2-methoxy-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-13-8-6(9(11)12)3-5(10)4-7(8)14-2/h3-4,11-12H,1-2H3 |
InChI Key |
XFNSFCZKNWQPDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)SC)F)(O)O |
Origin of Product |
United States |
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